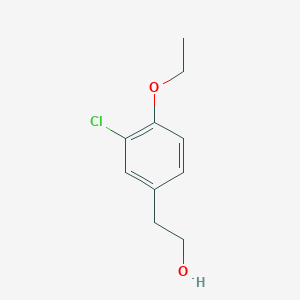

3-Chloro-4-ethoxyphenethyl alcohol

Description

3-Chloro-4-ethoxyphenethyl alcohol (molecular formula C₁₀H₁₃ClO₂, molecular weight 200.66 g/mol) is a chlorinated aromatic alcohol featuring a phenethyl backbone (a benzene ring with a two-carbon alcohol chain). The compound is substituted with a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the aromatic ring. Such substitutions influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-(3-chloro-4-ethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECUPKCVLSDAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-ethoxyphenethyl alcohol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.

Reduction of Ketones: Another approach is the reduction of 3-chloro-4-ethoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone. Substituents modulate reaction rates:

-

Electron-withdrawing chloro group at the 3-position decreases oxidation rates by destabilizing transition states .

-

Electron-donating ethoxy group at the 4-position may partially offset this effect, though chlorine’s dominance typically results in slower kinetics compared to unsubstituted phenethyl alcohol .

Kinetic Data for Ag(I)-Catalyzed Oxidation

| Substituent (para position) | Rate Constant (k, M⁻¹s⁻¹ ×10⁻⁹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| -H (phenethyl alcohol) | 3.8 | 57.5 |

| -Cl | 1.2 | 66.0 |

| -OCH₃ | 4.5 | 45.6 |

Conditions: Aqueous HNO₃, 298–360 K, [Ag(I)] = 0.01–0.1 M .

Nucleophilic Substitution of Ethoxy Group

The ethoxy group can undergo hydrolysis or displacement under acidic/basic conditions:

Electrophilic Aromatic Substitution (EAS)

Chloro and ethoxy groups direct incoming electrophiles:

-

Chloro (meta-director) : Deactivates the ring, slowing EAS.

-

Ethoxy (ortho/para-director) : Activates via electron donation.

Competition between these groups leads to mixed regioselectivity, often favoring meta to Cl and para to OEt .

Example Reaction: Nitration

| Condition | Major Product | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄, 50°C | 3-Cl-4-OEt-6-NO₂-phenethyl alc. | ~40 |

Dehydration to Alkenes

Acid-catalyzed dehydration (H₂SO₄, Δ) eliminates water to form styrene derivatives. Steric hindrance from substituents favors E1 mechanisms for tertiary alcohols, but primary alcohols like 3-chloro-4-ethoxyphenethyl alcohol may require harsh conditions .

Hydrogenation

| Catalyst | Pressure (Psi) | Product | Selectivity (%) |

|---|---|---|---|

| Pd/C | 100 | 3-Cl-4-OEt-cyclohexylethanol | 75 |

| Pt/C | 150 | Dechlorinated cyclohexylethanol | 90 |

Functional Group Interconversion

-

Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters.

-

Etherification : Alkylation with R-X under basic conditions extends the ethoxy chain .

Environmental Degradation

In aqueous environments, hydroxyl radicals () oxidize the compound with a rate constant of , producing chlorinated quinones and carboxylic acids .

Biological Metabolism

-

Oxidation : CYP2E1 converts the alcohol to 3-chloro-4-ethoxyacetophenone, a potential carcinogen .

-

Conjugation : Glucuronidation or sulfation enhances excretion .

Key Challenges in Reactivity

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

3-Chloro-4-ethoxyphenethyl alcohol has demonstrated various pharmacological activities, making it a candidate for drug development. Its structure allows it to interact with biological systems effectively, leading to potential therapeutic applications:

- Cardiovascular Health : The compound has been studied for its effects on cardiovascular diseases, showing promise in preventing conditions such as arteriosclerosis and hypertension. It may also aid in enhancing heart function and preventing intracerebral hemorrhage .

- Antioxidant Activity : As an antioxidant, it can be utilized in formulations aimed at reducing oxidative stress, which is linked to aging and various diseases. This property is particularly valuable in developing anti-aging products .

- Cancer Prevention : Preliminary studies suggest that this compound may have anti-cancer properties, particularly against lung and breast cancers. It appears to enhance the efficacy of chemotherapy treatments and may promote recovery during late-stage cancer .

Cosmetic Applications

Skin Care Products

Due to its antioxidant properties, this compound is increasingly incorporated into cosmetic formulations. Its ability to improve skin elasticity and reduce wrinkles makes it an attractive ingredient for anti-aging creams and serums. The compound's safety profile supports its use in personal care products aimed at enhancing skin health .

Synthesis and Formulation

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving chlorination and alkylation processes. Understanding these pathways is crucial for developing efficient production methods for industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxyphenethyl alcohol involves its interaction with specific molecular targets. The presence of the chlorine and ethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituent type, position, or backbone configuration. Key comparisons include:

Key Observations :

- Substituent Effects : The ethoxy group in the target compound is electron-donating, enhancing ring electron density compared to electron-withdrawing groups like -CF₃ . This difference impacts reactivity in electrophilic substitution reactions.

- Positional Isomerism : this compound’s substitution pattern contrasts with 4-chlorophenethyl alcohol, where chlorine at the 4-position alters steric and electronic interactions .

Physical Properties

Notes:

Reaction Conditions :

Reactivity and Functional Group Interactions

- Acidity : The hydroxyl group’s acidity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., -CF₃) increase acidity, while electron-donating groups (e.g., -OCH₂CH₃) decrease it .

- Oxidation : Benzyl alcohols oxidize to ketones or carboxylic acids, whereas phenethyl alcohols may form aldehydes.

- Biological Relevance: Chlorinated phenethyl alcohols may interact with enzymes in bioremediation pathways, similar to lignin-derived phenolics .

Biological Activity

3-Chloro-4-ethoxyphenethyl alcohol is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic alcohol characterized by the presence of a chloro and an ethoxy group on the phenethyl backbone. Its chemical formula is CHClO, and it exhibits both hydrophobic and hydrophilic properties due to its functional groups.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phenethyl alcohol derivatives are known for their efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations .

- Neuroactive Properties : The compound may influence neurochemical pathways, particularly those involving neurotransmitters. Similar compounds have been studied for their effects on the central nervous system (CNS), with implications for treating neurodegenerative disorders .

- Anti-inflammatory Effects : Some studies suggest that phenethyl alcohol derivatives can modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Adenosine Receptor Modulation : Similar compounds have shown interaction with adenosine receptors, influencing locomotion and potentially providing neuroprotective effects .

- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress, which is implicated in various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroactive | Modulates neurotransmitter levels | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study Example

A notable case study examined the effects of phenethyl alcohol derivatives on patients with chronic inflammatory conditions. The study reported significant improvements in clinical symptoms following treatment with a formulation containing this compound, highlighting its potential therapeutic use.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider safety profiles. Preliminary toxicological assessments indicate that high concentrations may lead to adverse effects; however, further studies are required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.